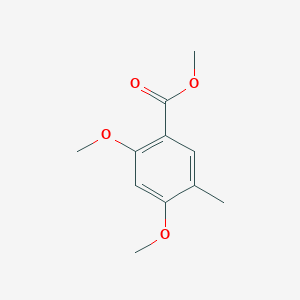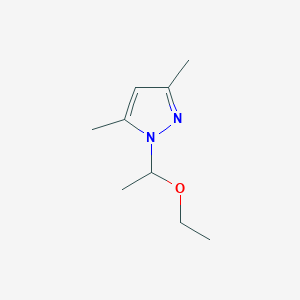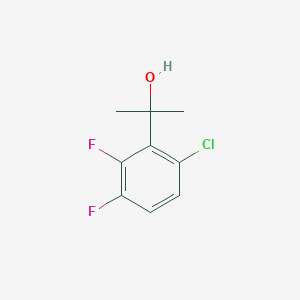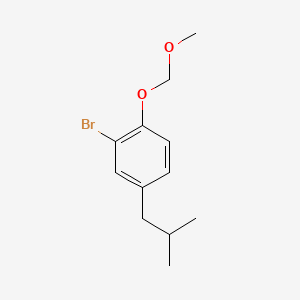![molecular formula C5H9NO B14757478 2-Oxa-1-azabicyclo[2.2.1]heptane CAS No. 279-28-7](/img/structure/B14757478.png)
2-Oxa-1-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-1-azabicyclo[221]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Oxa-1-azabicyclo[2.2.1]heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, which is a common approach for synthesizing 7-oxanorbornane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for industrial production, given the right optimization of reaction conditions and substrate availability.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-1-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The palladium-catalyzed 1,2-aminoacyloxylation is a notable reaction that this compound undergoes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts, cyclopentenes, and various acyloxylating agents. The reactions typically require controlled conditions, such as specific temperatures and pressures, to proceed efficiently .
Major Products Formed
The major products formed from the reactions involving this compound include various oxygenated and nitrogenated bicyclic structures.
Aplicaciones Científicas De Investigación
2-Oxa-1-azabicyclo[2.2.1]heptane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Oxa-1-azabicyclo[2.2.1]heptane exerts its effects is primarily through its ability to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound is similar in structure but features an additional nitrogen atom, which can influence its reactivity and applications.
7-Oxabicyclo[2.2.1]heptane:
Uniqueness
2-Oxa-1-azabicyclo[2.2.1]heptane is unique due to its combination of oxygen and nitrogen atoms within a bicyclic framework. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
279-28-7 |
|---|---|
Fórmula molecular |
C5H9NO |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
2-oxa-1-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2 |
Clave InChI |
JHTIYCNAYYKEGT-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC1CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)



![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)



